molecular formula C10H12N2O2 B177218 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine CAS No. 123792-59-6

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Cat. No.: B177218
CAS No.: 123792-59-6
M. Wt: 192.21 g/mol
InChI Key: VWVCKAQKUQSCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine” is a chemical compound with the CAS Number: 123792-59-6. It has a molecular weight of 192.22 and its IUPAC name is the same as the common name .


Synthesis Analysis

There are several studies related to the synthesis of compounds similar to “this compound”. For instance, a novel benzimidazole derivative containing a cyclohepta[b]pyridine moiety was found to be the most potent among the congeners . Another study synthesized a series of benzimidazole derivatives including cycloalka[b]pyridine moiety .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H12N2O2 . The InChI code for this compound is 1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.22, and a linear formula of C10H12N2O2 .

Scientific Research Applications

Crystal Structure and Molecular Configurations

  • 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine and its derivatives are studied for their crystal structures. For example, in two cyclohepta[b]pyridine-3-carbonitrile derivatives, the cycloheptane ring adopts a half-chair conformation, forming inversion dimers with (12) ring motifs in the crystals (Nagalakshmi et al., 2015).

Synthetic Applications

  • This compound has been utilized in various synthetic applications. For instance, the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one was achieved through specific chemical processes (Jones et al., 1973).

Structural Analysis and Synthesis

  • Detailed structural analysis and synthesis of variants of this compound have been conducted. For instance, the synthesis and crystal structure determination of related compounds have been explored, revealing the molecular structure and configuration details (Moustafa & Girgis, 2007).

Chemical Reactions and Cycloadditions

  • The compound has been a subject in chemical reactions like copper-catalyzed [4+2] cycloaddition, which is significant in constructing complex chemical structures (Gritsch et al., 2019).

Novel Synthesis Methods

  • Novel methodologies for the synthesis of derivatives of this compound have been developed, showcasing its versatility in chemical synthesis. For example, a high-pressure assisted synthetic approach has been used for novel derivatives, assessing their potential as anticancer agents (Behbehani et al., 2020).

Structural Variations and Properties

  • Investigations into the crystal structures of variants of this compound provide insights into their molecular properties and potential applications. For instance, the crystal structure of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has been studied to understand its supramolecular architecture (Celik et al., 2013).

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways that 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine might affect

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVCKAQKUQSCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441027
Record name 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123792-59-6
Record name 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Reactant of Route 2
Reactant of Route 2
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Reactant of Route 3
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Reactant of Route 4
Reactant of Route 4
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Reactant of Route 5
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Reactant of Route 6
Reactant of Route 6
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.